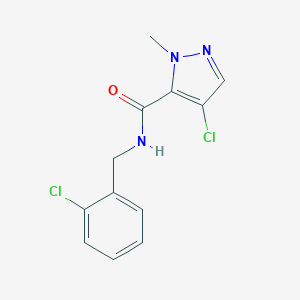
4-chloro-N-(2-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as CCMI and has been studied extensively for its biochemical and physiological effects. In
作用機序
The mechanism of action of CCMI involves its ability to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, CCMI targets the enzyme histone deacetylase (HDAC), which is responsible for the regulation of gene expression. By inhibiting HDAC, CCMI can alter the expression of certain genes that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
CCMI has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, CCMI has also been shown to have anti-inflammatory and neuroprotective effects. CCMI has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, CCMI has been shown to protect neurons from oxidative stress, which is a major contributor to the development of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of CCMI is its high purity and yield, which makes it an ideal compound for use in lab experiments. Additionally, CCMI has been extensively studied and its mechanism of action is well understood, which makes it an ideal compound for use in scientific research. However, one of the limitations of CCMI is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for the study of CCMI. One area of research is the development of new synthesis methods that can increase the yield and purity of CCMI. Additionally, the potential applications of CCMI in the treatment of other diseases such as inflammation and neurodegenerative diseases are areas of interest for future research. Finally, the development of new derivatives of CCMI that have improved solubility and bioavailability is another area of interest for future research.
合成法
The synthesis of CCMI involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to yield the final product, CCMI. This synthesis method has been optimized to yield high purity and yield of CCMI.
科学的研究の応用
CCMI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CCMI is in the field of cancer research. CCMI has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. In addition to its anti-cancer properties, CCMI has also been studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and inflammation.
特性
製品名 |
4-chloro-N-(2-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C12H11Cl2N3O |
分子量 |
284.14 g/mol |
IUPAC名 |
4-chloro-N-[(2-chlorophenyl)methyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-17-11(10(14)7-16-17)12(18)15-6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3,(H,15,18) |
InChIキー |
WUFVAUVGOTZSIE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2Cl |
正規SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)
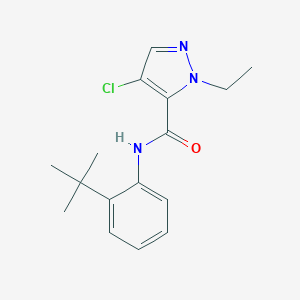
![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)
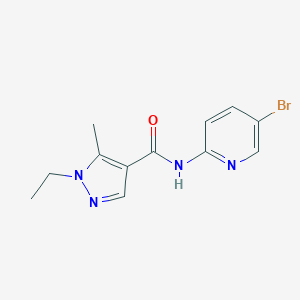
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)
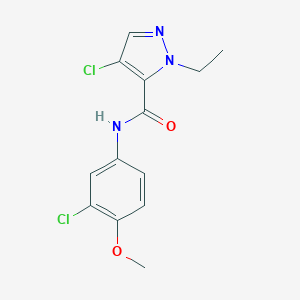
![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)
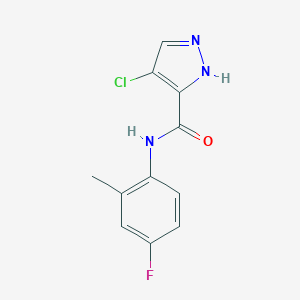
![{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)
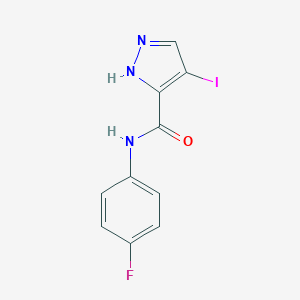
![N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213686.png)
![5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B213687.png)